2-{[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one
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Overview
Description
2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound that features a unique combination of a thiophene ring, a trifluoromethyl group, and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrimidine ring. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the formation of the bicyclic octane structure through a cyclization reaction under specific conditions, such as the use of a strong base and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets. The thiophene and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bicyclic octane structure provides rigidity, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Pyrimidine derivatives: Compounds like 4,6-dimethyl-2-thiopyrimidine.
Trifluoromethyl compounds: Compounds such as trifluoromethylbenzene.
Uniqueness
2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bicyclic octane structure provides rigidity and specificity in its interactions with molecular targets.
Properties
Molecular Formula |
C15H11F3N2O3S2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C15H11F3N2O3S2/c16-15(17,18)12-4-7(10-2-1-3-24-10)19-14(20-12)25-11-5-8(21)13-22-6-9(11)23-13/h1-4,9,11,13H,5-6H2 |
InChI Key |
IJLZWHNNJXHORO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2COC(C1=O)O2)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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